2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
CAS No.: 2034411-87-3
Cat. No.: VC6509489
Molecular Formula: C20H22FNO3
Molecular Weight: 343.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034411-87-3 |
|---|---|
| Molecular Formula | C20H22FNO3 |
| Molecular Weight | 343.398 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23) |
| Standard InChI Key | SMBPJBWUZDBBMP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Structural Features
2-(4-Fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide belongs to the acetamide class, characterized by a fluorophenyl moiety and a tetrahydronaphthalene-derived substituent. The compound’s IUPAC name reflects its core structure: a central acetamide group bridging a 4-fluorophenyl ring and a hydroxyl- and methoxy-substituted tetrahydronaphthalene system.
Molecular Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 343.398 g/mol | |
| CAS Number | 2034411-87-3 |
The fluorophenyl group enhances lipophilicity and potential membrane permeability, while the hydroxyl and methoxy groups may facilitate hydrogen bonding with biological targets . Comparative analysis with structurally related compounds, such as -[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide (CAS 1903711-21-6), reveals that substitution at the phenyl ring significantly alters electronic and steric properties .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via amide bond formation between 2-(4-fluorophenyl)acetic acid derivatives and (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine precursors. Reaction conditions typically involve carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or dimethylformamide. Purification is achieved through column chromatography or recrystallization, yielding products with >95% purity.
Analytical Characterization
Structural confirmation employs spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), and hydroxyl proton (δ 5.1 ppm).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 343.398.
Biological Activity and Mechanism
Putative Targets
While direct studies are scarce, the compound’s structure suggests affinity for enzymes and receptors common to acetamide derivatives. For example:
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Lysosomal Phospholipase A2 (PLA2G15): Fluorophenyl-containing analogs inhibit PLA2G15, a key enzyme in phospholipid metabolism, potentially inducing phospholipidosis .
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G Protein-Coupled Receptors (GPCRs): The tetrahydronaphthalene moiety may interact with serotonin or dopamine receptors, analogous to antipsychotic agents .
Pharmacological Considerations
Pharmacokinetics
The compound’s logP (estimated 2.8–3.1) suggests moderate bioavailability, while the hydroxyl group may facilitate Phase II glucuronidation. Metabolic stability assays in hepatic microsomes are critical to assess first-pass effects.
Future Research Directions
Optimization of Synthesis
Efforts should focus on greener solvents (e.g., cyclopentyl methyl ether) and catalytic methods to improve yield and sustainability.
Biological Evaluation
Priority areas include:
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In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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Antimicrobial screening using Gram-positive and Gram-negative bacterial strains.
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In vivo toxicity profiling to assess phospholipidosis risk .
Computational Modeling
Molecular dynamics simulations could elucidate binding modes with DHFR or topoisomerase II, guiding structure-activity relationship (SAR) studies .
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